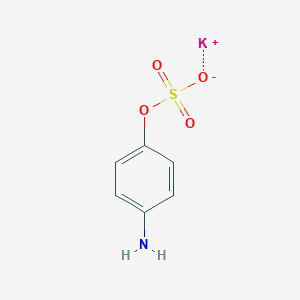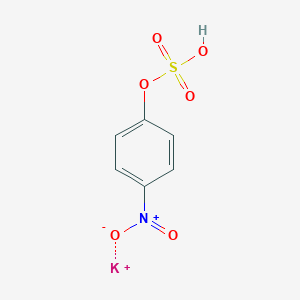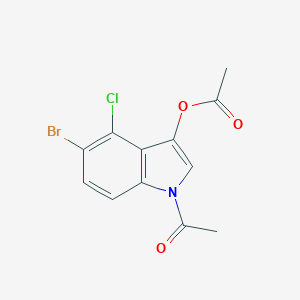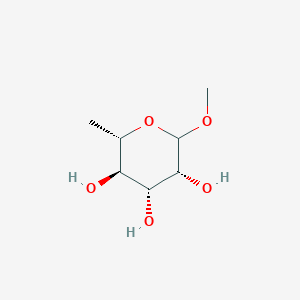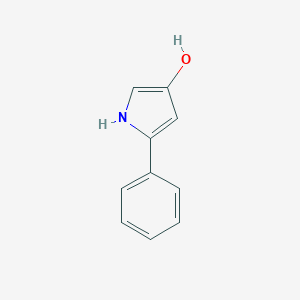![molecular formula C24H43NO2SSi B015876 (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol CAS No. 210690-99-6](/img/structure/B15876.png)
(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organosilicon compounds often involves multi-step reactions, starting from simpler molecules and gradually introducing functional groups and structural complexity. For example, the synthesis of cyclic silyl ethers from (Z)-gamma-trimethylsilyl allylic alcohols demonstrates the importance of protective groups and the use of catalytic or stoichiometric amounts of lithium tert-butoxide, illustrating the precision required in organosilicon chemistry (Taguchi et al., 2001).
Molecular Structure Analysis
Molecular and solid-state structures of organosilicon compounds are often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy. The detailed molecular structure provides insights into the compound's reactivity and properties. For instance, the analysis of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate highlights the role of intermolecular interactions in determining the solid-state arrangement and stability of similar compounds (Tomaščiková et al., 2008).
Chemical Reactions and Properties
The reactivity of organosilicon compounds is influenced by the presence of silicon, which can undergo various chemical transformations, including silyl migration and reactions with alkyl halides. The study by Taguchi et al. (2001) on the 1,4 C(sp2)-to-O silyl migration showcases the unique reactivity patterns of silicon-containing molecules, providing a model for understanding similar transformations in related compounds.
Physical Properties Analysis
The physical properties of organosilicon compounds, such as stability, melting point, and solubility, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of substituents. For example, the synthesis and characterization of 9,10-di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes reveal how the configuration of disilacyclohexadiene rings affects the compound's stability and isomerization behavior (Kyushin et al., 1997).
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis : This compound and its related derivatives are involved in various chemical reactions. For instance, zinc- and samarium-promoted substitution reactions of similar compounds have been studied (Valiullina et al., 2018). Also, these compounds have been used in the preparation of nitrogen-bridged heterocycles (Kakehi et al., 1994).
Pharmaceutical Applications : Derivatives of this compound are useful as precursors for pharmaceuticals. For instance, compounds like thiadiazolotriazin-4-ones, which have shown moderate mosquito-larvicidal and antibacterial activities, are synthesized using related chemical structures (Castelino et al., 2014).
Polymer Precursors : These compounds are also used as precursors for polymers (Hinkamp & Schäfer, 2015).
Cyclooxygenase Inhibition : A synthesized compound, (+)-Bitungolide F, which is related to this chemical structure, is a potent inhibitor of cyclooxygenase-2 and a potential inhibitor of cyclooxygenase-3 (Dayaker & Krishna, 2014).
Fungicidal Activity : Some synthesized compounds exhibit moderate to good fungicidal activities, which highlights their potential use in agriculture (Mao et al., 2012).
Optoelectronic Properties : Derivatives of this compound, particularly those including oxadiazole groups, exhibit significant optoelectronic properties, making them relevant in material science (Wang et al., 2006).
Propiedades
IUPAC Name |
(2S,6Z,9S,10E)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO2SSi/c1-18(11-10-12-19(2)16-26)13-14-23(27-29(8,9)24(5,6)7)20(3)15-22-17-28-21(4)25-22/h13,15,17,19,23,26H,10-12,14,16H2,1-9H3/b18-13-,20-15+/t19-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWRBNMJYGSFLD-UKJGBRIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6Z,9S,10E)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



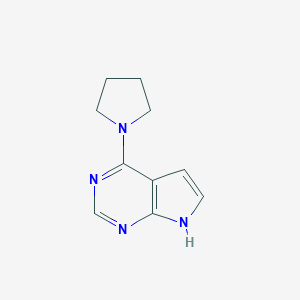
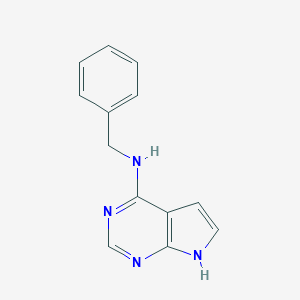
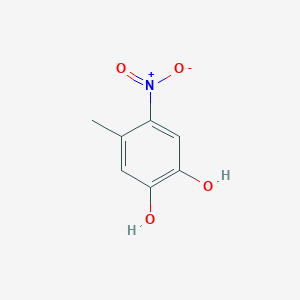
![7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium](/img/structure/B15799.png)
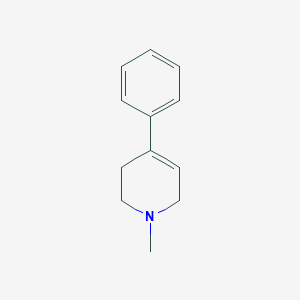
![(2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide](/img/structure/B15805.png)
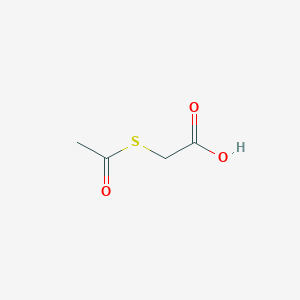
![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)
![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)
